{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine
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Overview
Description
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine is a chemical compound with the molecular formula C11H18N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to an ethyl chain, which is further connected to a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine typically involves the reaction of 4-isopropylbenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production time. The final product is typically isolated through distillation or crystallization processes.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
Chemistry
In chemistry, {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various hydrazine derivatives, which are valuable intermediates in organic synthesis.
Biology
In biological research, this compound is studied for its potential role as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that could be harnessed for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, providing a basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine dihydrochloride
- (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct in its applications and potential effects.
Properties
CAS No. |
1016761-39-9 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)ethylhydrazine |
InChI |
InChI=1S/C11H18N2/c1-8(2)10-4-6-11(7-5-10)9(3)13-12/h4-9,13H,12H2,1-3H3 |
InChI Key |
VOZUGUPFSWBRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NN |
Origin of Product |
United States |
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